Methyl 2-(3-chlorophenyl)propanoate
CAS No.: 103040-42-2
Cat. No.: VC0009100
Molecular Formula: C10H11ClO2
Molecular Weight: 198.646
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103040-42-2 |
|---|---|
| Molecular Formula | C10H11ClO2 |
| Molecular Weight | 198.646 |
| IUPAC Name | methyl 2-(3-chlorophenyl)propanoate |
| Standard InChI | InChI=1S/C10H11ClO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-7H,1-2H3 |
| Standard InChI Key | JQQFQGADNSHPPM-UHFFFAOYSA-N |
| SMILES | CC(C1=CC(=CC=C1)Cl)C(=O)OC |
Introduction
Chemical Structure and Physical Properties
Molecular Structure
Methyl 2-(3-chlorophenyl)propanoate possesses a distinctive molecular structure characterized by a central propanoate backbone with specific functional group attachments. The alpha carbon of the propanoate bears a 3-chlorophenyl substituent, while the carboxylic acid function is modified as a methyl ester. The chlorine atom at the meta position (3-position) of the phenyl ring contributes to the compound's unique electronic distribution and steric properties.
The standard InChI notation for the compound is InChI=1S/C10H11ClO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-7, which uniquely identifies its chemical structure in a machine-readable format. This structural arrangement creates a molecule with specific spatial and electronic characteristics that influence its chemical reactivity and potential biological interactions.
Physical Properties
The physical properties of methyl 2-(3-chlorophenyl)propanoate are crucial for understanding its behavior in various research applications. These properties determine its solubility, stability, and interactions with biological systems. Table 1 summarizes the known physical properties of the compound.
| Property | Value |
|---|---|
| CAS Number | 103040-42-2 |
| Molecular Formula | C10H11ClO2 |
| Molecular Weight | 198.646 g/mol |
| IUPAC Name | methyl 2-(3-chlorophenyl)propanoate |
| Physical State | Not specified in literature* |
| Solubility | Likely soluble in common organic solvents* |
*Predicted based on structure and properties of similar compounds
Synthesis Methods
General Synthetic Approaches
The synthesis of methyl 2-(3-chlorophenyl)propanoate likely involves esterification reactions, similar to those used for other propanoate derivatives. This process typically involves reacting a carboxylic acid (in this case, a derivative of 3-chlorophenylpropanoic acid) with methanol in the presence of an acid catalyst. The general synthetic approach would begin with the preparation of the corresponding carboxylic acid, 2-(3-chlorophenyl)propanoic acid, followed by its esterification.
Alternative approaches might include direct alkylation of 3-chlorophenylacetic acid derivatives or modifications of commercially available starting materials with similar structures. Each synthetic route would present different advantages and challenges in terms of yield, purity, and scalability.
Comparisons with Similar Compounds
Structural Analogs
Several compounds bear structural similarities to methyl 2-(3-chlorophenyl)propanoate, differing in the position of the chlorine atom, the nature of the ester group, or additional functional groups. These structural analogs include other positional isomers of chlorophenylpropanoates as well as compounds with additional functional groups.
Table 2 presents a comparison of methyl 2-(3-chlorophenyl)propanoate with selected structural analogs:
| Compound | Key Structural Differences | Known or Potential Activities |
|---|---|---|
| Methyl 2-(3-chlorophenyl)propanoate | Reference compound | Research applications, potential pharmaceutical intermediates |
| Methyl 2,3-dibromo-3-(3-chlorophenyl)propanoate | Additional bromo groups | Synthetic intermediate |
| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | 4-chlorophenyl, additional hydroxyl and methyl groups | HDAC inhibition, anticancer properties |
| Methyl (S)-2-amino-3-(3-chlorophenyl)propanoate | Additional amino group | Sodium channel modulation, neurotransmitter release influence |
The literature discusses methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as a histone deacetylase inhibitor (HDACI) with potential anticancer properties . While this compound has additional functional groups compared to methyl 2-(3-chlorophenyl)propanoate, it suggests the potential for related compounds to exhibit biological activities worth investigating.
Structure-Activity Relationships
The biological activity of compounds like methyl 2-(3-chlorophenyl)propanoate is intimately connected to their chemical structure. Key structural features that may influence the biological activity include:
Understanding these structure-activity relationships is crucial for rational drug design and the development of more potent and selective compounds based on the methyl 2-(3-chlorophenyl)propanoate scaffold. Research on structurally similar compounds has shown that even minor modifications can significantly alter biological activity and selectivity .
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